![molecular formula C17H20NO4P B14263802 Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester CAS No. 185113-89-7](/img/structure/B14263802.png)
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group, a benzoylamino group, and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide . Additionally, the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure is also employed .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions using optimized conditions to ensure high yield and purity. The Michaelis-Arbuzov reaction is frequently used in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various phosphonate esters .
Aplicaciones Científicas De Investigación
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other molecules, influencing various biochemical pathways . The benzoylamino and phenylethyl groups also contribute to its reactivity and binding properties .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzoylamino-2,2,2-trichloro-ethyl)-phosphonic acid dimethyl ester
- (1-Benzoylamino-2,2-dichloro-vinyl)-phosphonic acid diethyl ester
Uniqueness
Phosphonic acid, [1-(benzoylamino)-2-phenylethyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and reactivity compared to other similar compounds .
Propiedades
Número CAS |
185113-89-7 |
|---|---|
Fórmula molecular |
C17H20NO4P |
Peso molecular |
333.32 g/mol |
Nombre IUPAC |
N-(1-dimethoxyphosphoryl-2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H20NO4P/c1-21-23(20,22-2)16(13-14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,18,19) |
Clave InChI |
CUQAGKZWKFXHRN-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
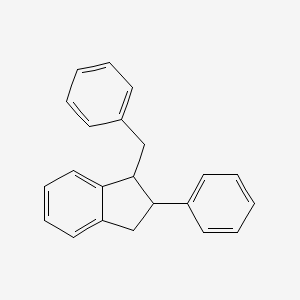
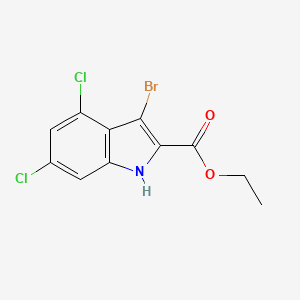
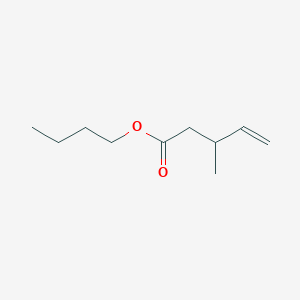
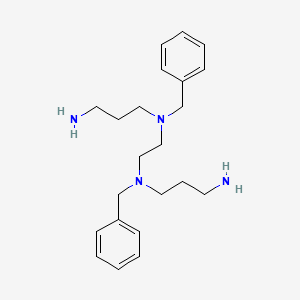
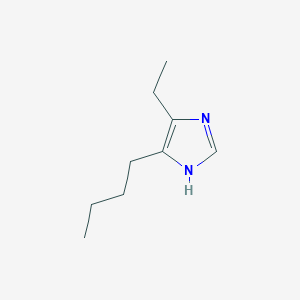
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
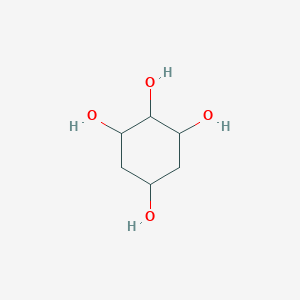
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)
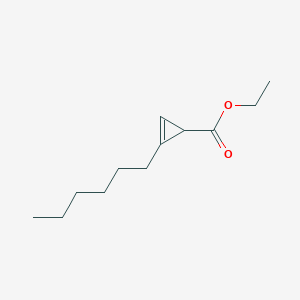
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)
